

# Application Notes and Protocols for TBI-166 Evaluation in Murine Tuberculosis Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of **TBI-166**, a promising riminophenazine analog, in murine models of tuberculosis (TB). **TBI-166** has demonstrated potent bactericidal and sterilizing activity against Mycobacterium tuberculosis, both as a monotherapy and in combination with other anti-TB agents.

### Introduction

**TBI-166**, a derivative of clofazimine, exhibits enhanced in vitro activity against both drugsensitive and drug-resistant strains of M. tuberculosis and shows significant efficacy in vivo.[1] [2] Preclinical studies in murine models are crucial for determining optimal dosing regimens, evaluating combination therapies, and understanding the pharmacodynamic profile of this novel drug candidate.[3][4] This document outlines the established experimental protocols for assessing the efficacy of **TBI-166** in BALB/c and C3HeB/FeJ mouse models, which represent different aspects of human TB pathology.[5][6]

## **Data Presentation**

Table 1: Bactericidal Activity of TBI-166 Monotherapy in BALB/c Mice (Chronic Infection Model)



Treatment Group (dose in mg/kg)	Duration of Treatment	Mean Log10 CFU/lung ± SD	Log10 CFU Reduction vs. Untreated
Untreated Control	8 weeks	7.00 ± 0.17	-
TBI-166 (10)	8 weeks	4.80 ± 0.25	2.20
TBI-166 (20)	8 weeks	4.50 ± 0.30	2.50
TBI-166 (40)	8 weeks	4.30 ± 0.28	2.70
TBI-166 (80)	8 weeks	4.10 ± 0.32	2.90
Clofazimine (20)	8 weeks	4.60 ± 0.35	2.40
Rifampin (10)	8 weeks	3.50 ± 0.20	3.50

Data compiled from studies demonstrating the dose-dependent efficacy of TBI-166.[1][7]

# Table 2: Efficacy of TBI-166 in Combination Regimens in BALB/c Mice



Treatment Regimen	Duration of Treatment	Mean Log10 CFU/lung ± SD
4 Weeks		
Untreated Control	4 weeks	6.52 ± 0.21
TBI-166 (20) + BDQ (25) + PZA (150)	4 weeks	1.51 ± 0.55
BPaL (BDQ 25, Pretomanid 100, Linezolid 100)	4 weeks	2.45 ± 0.68
8 Weeks		
Untreated Control	8 weeks	7.10 ± 0.33
TBI-166 (20) + BDQ (25) + PZA (150)	8 weeks	Culture Negative
BPaL (BDQ 25, Pretomanid 100, Linezolid 100)	8 weeks	Culture Negative

BDQ: Bedaquiline; PZA: Pyrazinamide; BPaL is a standard regimen for comparison. Data highlights the potent bactericidal and sterilizing activity of the **TBI-166**-containing regimen.[3][5]

## Table 3: Relapse Rates After Treatment in C3HeB/FeJ

**Mice** 

Treatment Regimen	Treatment Duration	Relapse Rate (12 weeks post-treatment)
HRZ (Isoniazid, Rifampin, Pyrazinamide)	8 weeks	40%
TBI-166 + BDQ + LZD	8 weeks	0%
TBI-166 + BDQ + PZA	4 weeks	Lungs Culture Negative
TBI-166 + BDQ + PZA	8 weeks	0%



LZD: Linezolid. The C3HeB/FeJ model develops caseous necrotic granulomas, providing a stringent test of sterilizing activity.[5][8]

## Experimental Protocols Murine Tuberculosis Model Establishment

Objective: To establish a low-dose aerosol infection with M. tuberculosis H37Rv in mice.

#### Materials:

- Female BALB/c or C3HeB/FeJ mice (6-8 weeks old)
- M. tuberculosis H37Rv strain
- Aerosol exposure chamber (e.g., Glas-Col)
- Middlebrook 7H9 broth with ADC supplement
- Phosphate-buffered saline (PBS)

#### Protocol:

- Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.
- Wash the bacterial cells with PBS and resuspend to a concentration that delivers approximately 100-200 bacilli per mouse lung. This requires prior calibration of the aerosol exposure chamber.
- Place mice in the exposure chamber and initiate the aerosol infection protocol.
- At 24 hours post-infection, sacrifice a subset of mice (n=3-5) to determine the initial bacterial load in the lungs by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar plates.
- Allow the infection to establish for 2-4 weeks (acute model) or 4-6 weeks (chronic model)
   before initiating treatment.[1][4]



### **TBI-166** Formulation and Administration

Objective: To prepare and orally administer TBI-166 to infected mice.

#### Materials:

- TBI-166 powder
- Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water
- · Oral gavage needles

#### Protocol:

- Prepare a homogenous suspension of TBI-166 in the CMC vehicle at the desired concentration (e.g., 20 mg/kg).[4] Formulations should be prepared fresh daily.
- Administer the TBI-166 suspension to mice via oral gavage once daily (QD), five days a
  week. The volume administered is typically 0.2 mL for a 20-25g mouse.
- For combination therapy studies, other drugs (e.g., bedaquiline, pyrazinamide) are prepared in their respective vehicles and administered according to their established protocols, often concurrently with TBI-166.[3][5]

## **Assessment of Treatment Efficacy**

Objective: To determine the bactericidal and sterilizing activity of **TBI-166** containing regimens.

#### Materials:

- Sterile dissection tools
- Tissue homogenizer
- PBS with 0.05% Tween 80
- Middlebrook 7H11 agar plates with OADC supplement
- Incubator at 37°C



#### Protocol:

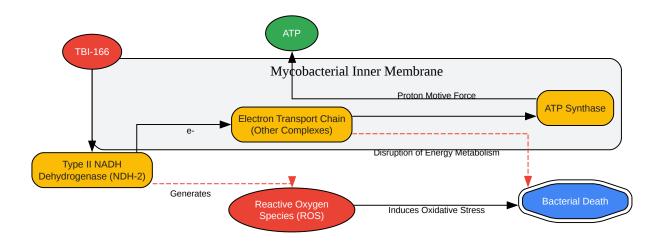
- At specified time points during and after treatment (e.g., 2, 4, 8 weeks), euthanize a cohort of mice from each treatment group.[1][5]
- Aseptically remove the lungs and/or spleens.
- Homogenize the entire organ in a known volume of sterile PBS with Tween 80.
- Prepare serial 10-fold dilutions of the homogenate.
- Plate the dilutions onto 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colonies to determine the colony-forming units (CFU) per organ. The limit of detection is typically 1-2 log10 CFU.
- For relapse studies, hold a cohort of treated mice for 12 weeks post-treatment without further intervention. At the end of this period, determine the lung CFU as described above. The presence of any CFU is considered a relapse.[5]

## **Visualizations**

## **Proposed Mechanism of Action of TBI-166**

The precise mechanism of action for **TBI-166** is not fully elucidated but is believed to be similar to that of other riminophenazines like clofazimine. It is thought to target the respiratory chain of M. tuberculosis.[2] **TBI-166** likely accepts electrons from the type II NADH dehydrogenase (NDH-2), leading to the production of reactive oxygen species (ROS) which are toxic to the bacteria.[9] This disruption of the electron transport chain also interferes with ATP synthesis, a pathway also targeted by bedaquiline, suggesting a potential for synergistic effects.[5][10]





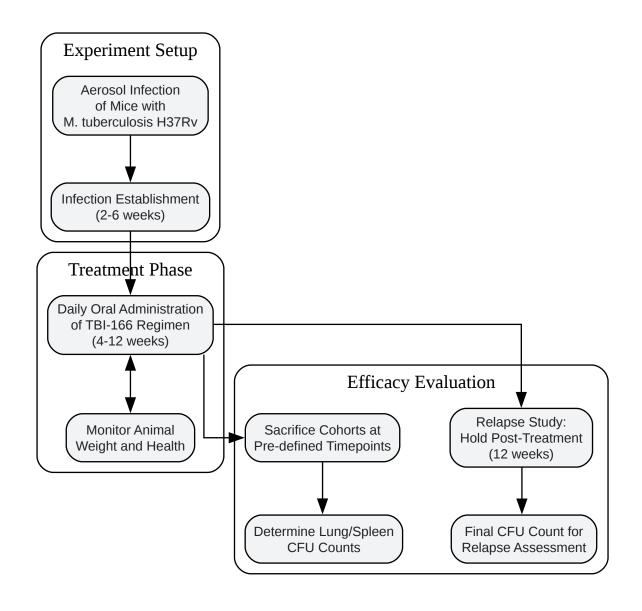
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Caption: Proposed mechanism of **TBI-166** action in M. tuberculosis.

## **Experimental Workflow for Efficacy Testing**

The following diagram outlines the typical workflow for evaluating the efficacy of a **TBI-166** containing regimen in a murine TB model.





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Caption: Workflow for in vivo efficacy testing of TBI-166.

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## Methodological & Application





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